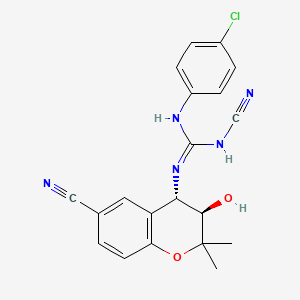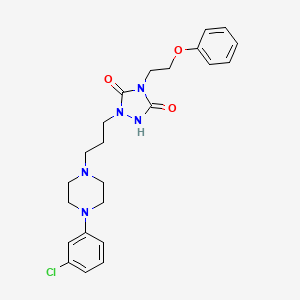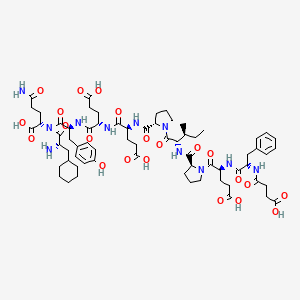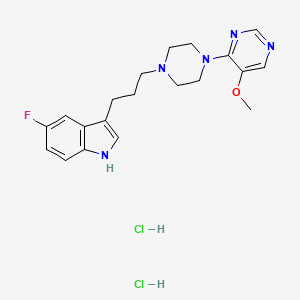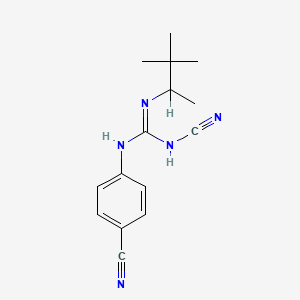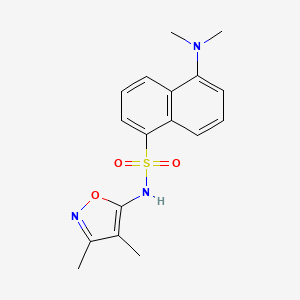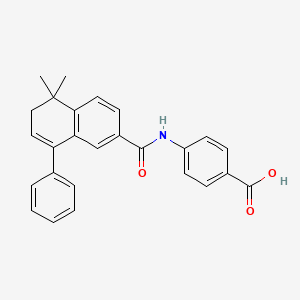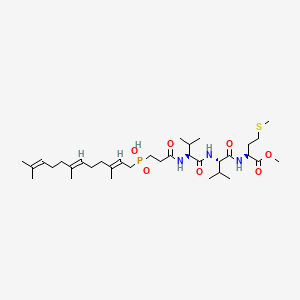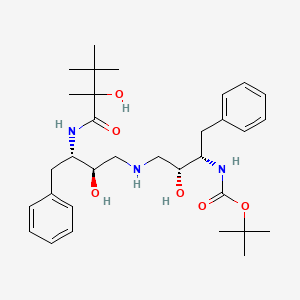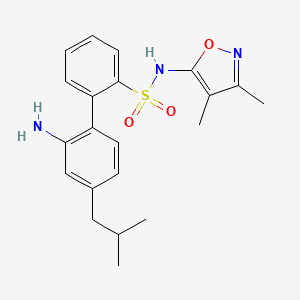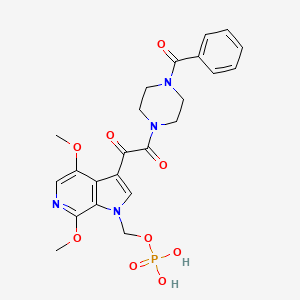
Unii-667A5745M0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-663749 is a phosphonooxymethyl prodrug of the human immunodeficiency virus type 1 (HIV-1) attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) . This compound is designed to inhibit the attachment of HIV-1 to host cells, thereby preventing the virus from entering and infecting the cells .
Applications De Recherche Scientifique
BMS-663749 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of phosphonooxymethyl prodrugs.
Biology: Investigated for its ability to inhibit HIV-1 attachment and entry into host cells.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infections.
Industry: Utilized in the development of new antiviral drugs and formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BMS-663749 involves the preparation of its parent compound, BMS-488043, followed by the addition of a phosphonooxymethyl group . The synthetic route typically includes:
- Formation of the pyrrolo[2,3-c]pyridine core.
- Introduction of the benzoyl-piperazine moiety.
- Attachment of the dimethoxy groups.
- Addition of the phosphonooxymethyl group to form the prodrug .
Industrial Production Methods
Industrial production of BMS-663749 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BMS-663749 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS-663749 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines .
Mécanisme D'action
BMS-663749 exerts its effects by inhibiting the attachment of HIV-1 to the CD4 receptor on host cells. This inhibition prevents the virus from entering and infecting the cells. The molecular targets involved include the HIV-1 envelope glycoprotein gp120 and the CD4 receptor . The compound stabilizes the envelope glycoprotein in a prefusion state, thereby blocking the interaction with the CD4 receptor .
Comparaison Avec Des Composés Similaires
BMS-663749 is unique compared to other HIV-1 attachment inhibitors due to its phosphonooxymethyl prodrug structure, which enhances its solubility and bioavailability . Similar compounds include:
BMS-488043: The parent compound of BMS-663749.
Fostemsavir: Another HIV-1 attachment inhibitor with a different chemical structure but similar mechanism of action.
Propriétés
Numéro CAS |
864953-33-3 |
|---|---|
Formule moléculaire |
C23H25N4O9P |
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C23H25N4O9P/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33) |
Clé InChI |
XRPBBDPLUJBGJD-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
SMILES canonique |
COC1=CN=C(C2=C1C(=CN2COP(=O)(O)O)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(3-((4-benzoylpiperazin-1-yl)(oxo)acetyl)-4,7-dimethoxy-1H-pyrrolo(2,3-c)pyridin-1-yl)methyl dihydrogen phosphate BMS-663749 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



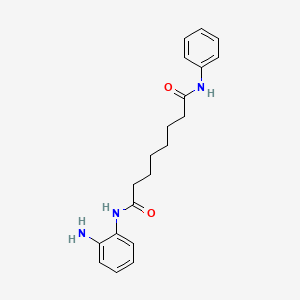
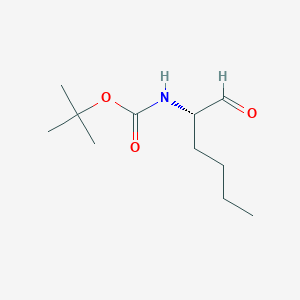
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)

